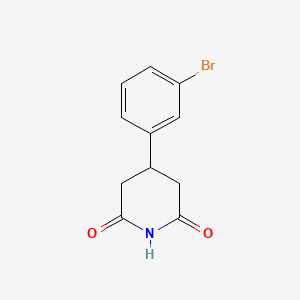

4-(3-Bromo-phenyl)-piperidine-2,6-dione

Description

BenchChem offers high-quality 4-(3-Bromo-phenyl)-piperidine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Bromo-phenyl)-piperidine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-(3-bromophenyl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-9-3-1-2-7(4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLMZPIKSUMFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649648 | |

| Record name | 4-(3-Bromophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351534-35-5 | |

| Record name | 4-(3-Bromophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-(3-Bromo-phenyl)-piperidine-2,6-dione chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(3-Bromo-phenyl)-piperidine-2,6-dione

Executive Summary: This technical guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and applications of 3-(3-bromophenyl)piperidine-2,6-dione. While the initial topic specified the 4-phenyl isomer, a thorough literature review reveals a scarcity of specific data for that compound. In contrast, the 3-phenyl substituted glutarimide core is a cornerstone of modern medicinal chemistry, most notably as the key pharmacophore for engaging the Cereblon (CRBN) E3 ubiquitin ligase. Therefore, to provide the most valuable and scientifically grounded resource for researchers and drug development professionals, this guide focuses on the well-documented and highly relevant 3-(3-bromophenyl)piperidine-2,6-dione . This molecule serves as a critical and versatile building block for the synthesis of novel therapeutics, including targeted protein degraders known as PROTACs and next-generation immunomodulatory agents. Its strategic placement of a bromine atom on the phenyl ring offers a reactive handle for extensive chemical modification, enabling the exploration of vast chemical space in drug discovery programs.

Introduction: A Privileged Scaffold in Drug Discovery

The piperidine-2,6-dione, or glutarimide, ring system is a "privileged scaffold" in medicinal chemistry. Its prominence surged with the discovery of thalidomide and its potent analogues, lenalidomide and pomalidomide, which are cornerstone treatments for multiple myeloma. The therapeutic efficacy of these molecules, known as Immunomodulatory Drugs (IMiDs), is mediated through their specific binding to the Cereblon (CRBN) protein, a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[1] This interaction hijacks the cell's natural protein disposal system to induce the degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2]

The compound 3-(3-bromophenyl)piperidine-2,6-dione emerges as a particularly valuable intermediate for two primary reasons:

-

CRBN Engagement: It retains the essential glutarimide moiety required for binding to the thalidomide-binding domain of Cereblon.[3]

-

Chemical Versatility: The bromine atom on the phenyl ring serves as a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions. This allows for the modular attachment of linkers and warheads, making it an ideal starting point for the development of Proteolysis-Targeting Chimeras (PROTACs).[4][5]

This guide will elucidate the chemical properties and synthetic methodologies that enable the use of this powerful building block in cutting-edge therapeutic design.

Physicochemical and Structural Properties

The fundamental properties of 3-(3-bromophenyl)piperidine-2,6-dione are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1268142-04-6 | [6] |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [6] |

| Molecular Weight | 268.11 g/mol | [6] |

| Appearance | White to off-white solid | N/A (Typical) |

| SMILES | O=C1NC(=O)CC(C1)c2cccc(c2)Br | [6] |

| Storage | Store in a cool, dry place, inert atmosphere | [7] |

Synthesis and Mechanistic Insights

The synthesis of 3-aryl-piperidine-2,6-diones can be achieved through several routes. A common and effective strategy involves the Michael addition of a substituted phenylacetonitrile to an acrylate ester, followed by hydrolysis and cyclization. This method provides a robust pathway to the desired glutarimide core.

Experimental Protocol: Representative Synthesis

Step 1: Michael Addition To a solution of 3-bromophenylacetonitrile (1.0 eq) and ethyl acrylate (1.2 eq) in a suitable solvent such as ethanol or THF, a catalytic amount of a strong base like sodium ethoxide (0.1 eq) is added at room temperature. The reaction mixture is stirred for 12-24 hours until TLC or LC-MS analysis indicates the consumption of the starting material. The reaction is then quenched with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure. The resulting crude diethyl 2-(3-bromophenyl)-4-cyanobutanoate is then carried forward.

Step 2: Hydrolysis and Cyclization The crude intermediate is treated with a strong acid, typically concentrated sulfuric acid or a mixture of acetic acid and hydrochloric acid, and heated to reflux (approx. 100-120 °C) for 4-8 hours. This step accomplishes three transformations: hydrolysis of the nitrile to a carboxylic acid, hydrolysis of the ester to a carboxylic acid, and subsequent heat-induced cyclization via ammonia elimination (from the imide intermediate) to form the stable glutarimide ring. After cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried to yield 3-(3-bromophenyl)piperidine-2,6-dione. The product can be further purified by recrystallization from a solvent such as ethanol or ethyl acetate.

Causality Behind Experimental Choices:

-

Base Catalyst: A strong, non-nucleophilic base is chosen for the Michael addition to deprotonate the benzylic position of the phenylacetonitrile without saponifying the acrylate ester.

-

Acid-Mediated Cyclization: Strong acid is essential for the complete hydrolysis of both the nitrile and ester functionalities to the corresponding dicarboxylic acid, which is the direct precursor to the glutarimide ring upon heating.

Synthesis Workflow Diagram

Caption: Synthetic scheme for 3-(3-bromophenyl)piperidine-2,6-dione.

Spectroscopic and Structural Characterization

Accurate characterization is critical to confirm the identity and purity of the synthesized compound. Below are the predicted spectroscopic data based on the structure and data from analogous compounds.

| Technique | Predicted Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.0 (s, 1H, N-H), 7.5-7.2 (m, 4H, Ar-H), 3.5 (m, 1H, CH -Ar), 2.9 (m, 1H, piperidine-H), 2.6 (m, 1H, piperidine-H), 2.1-1.9 (m, 2H, piperidine-CH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 173.5 (C=O), 172.0 (C=O), 145.0 (Ar-C), 131.0 (Ar-C), 130.5 (Ar-C), 129.0 (Ar-C), 126.0 (Ar-C), 122.0 (Ar-C -Br), 45.0 (C H-Ar), 31.0 (piperidine-CH₂), 22.0 (piperidine-CH₂) |

| FT-IR (KBr, cm⁻¹) | 3200-3100 (N-H stretch), 1720 & 1680 (asymmetric and symmetric C=O stretch), 1600-1450 (C=C aromatic stretch), ~1070 (C-Br stretch) |

| Mass Spec. (ESI+) | m/z 268.0/270.0 [M+H]⁺ (characteristic 1:1 isotopic pattern for Bromine), 267.9/269.9 [M]⁺ |

Expertise & Experience Insights:

-

The broad singlet observed for the N-H proton in ¹H NMR is characteristic of an imide proton and its chemical shift can be sensitive to solvent and concentration.

-

In the mass spectrum, the presence of two peaks of nearly equal intensity separated by 2 m/z units is a definitive indicator of a monobrominated compound, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 3-(3-bromophenyl)piperidine-2,6-dione is rooted in its two primary reactive sites: the aryl bromide and the glutarimide ring.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the construction of C-C, C-N, and C-O bonds. This modularity is the cornerstone of its use in constructing PROTAC libraries.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups. This is commonly used to append linkers or modify steric and electronic properties.[8][9][10][11]

-

Protocol Standard: A typical protocol involves the aryl bromide (1.0 eq), a boronic acid (1.2-1.5 eq), a palladium catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ in a solvent system like dioxane/water or DME/water, heated to 80-100 °C.[10]

-

-

Buchwald-Hartwig Amination: Forms C-N bonds by coupling with primary or secondary amines. This is a powerful method for attaching amine-terminated linkers directly to the phenyl ring.[12][13][14][15]

-

Protocol Standard: Requires a palladium source (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base like NaOt-Bu or LHMDS in an anhydrous aprotic solvent like toluene or dioxane.[16]

-

Reactivity of the Glutarimide Moiety

The N-H proton of the glutarimide is acidic and crucial for its biological activity, as it forms a key hydrogen bond with the backbone of the Cereblon protein. While N-alkylation is possible, it typically abrogates CRBN binding and is often used to create negative controls in biological experiments.

Derivatization Pathways Diagram

Caption: Key derivatization pathways for the core scaffold.

Applications in Targeted Protein Degradation

The primary application of 3-(3-bromophenyl)piperidine-2,6-dione is as a foundational building block for PROTACs. A PROTAC is a heterobifunctional molecule comprising a ligand for an E3 ligase (the "harness"), a ligand for a target protein (the "warhead"), and a chemical linker.

This building block provides the "harness" portion. The synthetic strategy involves coupling a linker to the aryl bromide, and then conjugating the other end of the linker to the warhead.

PROTAC Assembly Workflow

Caption: Conceptual workflow for PROTAC synthesis.

This modular approach allows researchers to rapidly synthesize libraries of PROTACs by varying the linker length and composition, the attachment point, and the warhead, enabling systematic optimization of ternary complex formation and target degradation efficiency.

Handling and Safety

As a laboratory chemical, 3-(3-bromophenyl)piperidine-2,6-dione should be handled with appropriate care.

-

Handling: Use in a well-ventilated area. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly sealed container in a dry and cool place, away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Specific toxicity data is limited. Compounds in this class should be handled as potentially harmful. The biological activity of related glutarimides (e.g., thalidomide's teratogenicity) warrants cautious handling.

References

Click to expand

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Gong, W., et al. (n.d.). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

University of Sheffield. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

-

Wölfling, J., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Organic-Chemistry.org. (n.d.). Suzuki Reaction. Retrieved from [Link]

-

Alfa Chemical. (n.d.). CAS#1267337-47-2 | 3-(4-bromophenyl)piperidine-2,6-dione. Retrieved from [Link]

- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.

-

National Institutes of Health. (n.d.). A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-based Partial PROTAC Library. PMC. Retrieved from [Link]

-

DOI. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Retrieved from [Link]

-

National Institutes of Health. (2019). A MedChem toolbox for cereblon-directed PROTACs. PMC. Retrieved from [Link]

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

Semantic Scholar. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Google Patents. (n.d.). US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position.

-

National Institutes of Health. (2022). Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. PMC. Retrieved from [Link]

-

Alfa Chemical. (n.d.). CAS:1267337-47-2 | 3-(4-Bromophenyl)piperidine-2,6-dione. Retrieved from [Link]

-

Ivy Fine Chemicals. (n.d.). 3-(4-BROMOPHENYL)PIPERIDINE-2,6-DIONE. Retrieved from [Link]

-

ResearchGate. (2012). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-Fluorophenyl)piperidine-2,6-dione. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromopiperidine-2,6-dione. Retrieved from [Link]

-

ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). 3-(4-Bromophenyl)piperidine-2,6-dione. Retrieved from [Link]

Sources

- 1. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A MedChem toolbox for cereblon-directed PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-based Partial PROTAC Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1268142-04-6|3-(3-Bromophenyl)piperidine-2,6-dione|BLD Pharm [bldpharm.com]

- 7. 1267337-47-2|3-(4-Bromophenyl)piperidine-2,6-dione|BLD Pharm [bldpharm.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 4-(3-Bromo-phenyl)-piperidine-2,6-dione

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 4-(3-Bromo-phenyl)-piperidine-2,6-dione, a compound of interest in medicinal chemistry due to its structural similarity to thalidomide and its derivatives.[1][2][3] This document is designed to guide researchers through the logical process of confirming the molecular structure of this and similar heterocyclic compounds. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and interpret the resulting spectral data. The methodologies described herein are grounded in the principles of modern analytical chemistry and are designed to ensure the highest level of scientific integrity and data validation.

Introduction and Synthetic Strategy

The piperidine-2,6-dione (or glutarimide) scaffold is a privileged structure in medicinal chemistry, most notably as the core of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[2][4] The introduction of a substituted phenyl group at the 4-position of the piperidine ring can significantly influence the biological activity of these compounds. Therefore, the unambiguous characterization of novel analogs such as 4-(3-Bromo-phenyl)-piperidine-2,6-dione is a critical step in the drug discovery process.

A plausible synthetic route for 4-(3-Bromo-phenyl)-piperidine-2,6-dione involves a Michael addition followed by an intramolecular cyclization. This approach is favored for its efficiency and good functional group tolerance.[5]

Mass Spectrometry: The First Step in Molecular Formula Determination

Rationale: High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step in structure elucidation, as it provides the accurate mass of the molecular ion, allowing for the determination of the molecular formula. For halogenated compounds, the isotopic pattern is a key diagnostic feature.[6][7][8][9][10]

Predicted Mass Spectrum and Isotopic Pattern

For 4-(3-Bromo-phenyl)-piperidine-2,6-dione (C₁₁H₁₀BrNO₂), the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic M+ and M+2 isotopic pattern of nearly equal intensity.[7][8][9]

| Predicted Ion | Exact Mass | Relative Abundance |

| [M(⁷⁹Br)]⁺ | 266.9949 | ~100% |

| [M(⁸¹Br)]⁺ | 268.9929 | ~97.5% |

Fragmentation Analysis

Electron Ionization (EI) would likely lead to fragmentation of the piperidine ring. Key fragmentation pathways for piperidine derivatives often involve alpha-cleavage adjacent to the nitrogen atom and loss of substituents.[1][2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Observe the molecular ion region for the characteristic bromine isotopic pattern.

-

Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and aid in structural confirmation.

-

Infrared Spectroscopy: Identifying Key Functional Groups

Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.[11][12][13] For 4-(3-Bromo-phenyl)-piperidine-2,6-dione, we expect to see absorptions corresponding to the N-H bond, carbonyl groups, and aromatic C-H and C=C bonds.

Predicted FT-IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Band |

| N-H Stretch | 3200 - 3100 | Medium, potentially broad |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to medium |

| Carbonyl (C=O) Stretch | 1750 - 1680 | Strong, sharp (imide) |

| Aromatic C=C Bending | 1600 - 1450 | Medium to strong |

| C-N Stretch | 1300 - 1200 | Medium |

| C-Br Stretch | 700 - 500 | Medium to strong |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide, or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Data Acquisition:

-

Record a background spectrum.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Process the spectrum to identify the key absorption bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

Rationale: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for the unambiguous assignment of all protons and carbons.[3][7][8][14][15]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1' (NH) | ~11.0 | s | 1H | - |

| H-2", H-6" | 7.4 - 7.6 | m | 2H | - |

| H-4", H-5" | 7.2 - 7.4 | m | 2H | - |

| H-4 | 3.5 - 3.7 | m | 1H | - |

| H-3, H-5 | 2.8 - 3.0 | m | 2H | - |

| H-3, H-5 | 2.5 - 2.7 | m | 2H | - |

Note: The protons on the piperidine ring (H-3 and H-5) are diastereotopic and will likely appear as complex multiplets.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-2', C-6' | ~173 |

| C-1" | ~142 |

| C-3" | ~122 (C-Br) |

| C-2", C-4", C-5", C-6" | 125 - 135 |

| C-4 | ~40 |

| C-3, C-5 | ~30 |

2D NMR for Connectivity Mapping

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[6][14][16] We expect to see correlations between the protons on the piperidine ring (H-3, H-4, and H-5).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[6][14] This will allow for the direct assignment of the protonated carbons in the molecule.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away.[14][17][18][19][20] This is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments. For example, we would expect to see a correlation from the piperidine H-4 proton to the aromatic C-1" carbon.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition (500 MHz Spectrometer):

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} NMR spectrum.

-

Perform 2D NMR experiments:

-

¹H-¹H COSY

-

¹H-¹³C HSQC

-

¹H-¹³C HMBC

-

-

-

Data Processing and Interpretation:

-

Process the spectra using appropriate software.

-

Assign the proton and carbon signals systematically using the 1D and 2D data.

-

Integrated Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of 4-(3-Bromo-phenyl)-piperidine-2,6-dione, integrating the data from all analytical techniques.

Caption: Workflow for the structure elucidation of 4-(3-Bromo-phenyl)-piperidine-2,6-dione.

Conclusion

The structural elucidation of novel organic compounds like 4-(3-Bromo-phenyl)-piperidine-2,6-dione requires a systematic and multi-faceted analytical approach. By integrating data from high-resolution mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments, a confident and unambiguous structural assignment can be achieved. The methodologies and predicted data presented in this guide provide a robust framework for researchers in the field of medicinal chemistry and drug development to characterize similar molecular entities with a high degree of scientific rigor.

References

- BenchChem. (2025).

- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.

- Emery Pharma. (2018, April 2).

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.

- Journal of Chemical and Pharmaceutical Sciences. (2014).

- MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.

- University of Cambridge. (n.d.). Organic Spectroscopy.

- Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry.

- Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.

- PubMed. (2002). Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs.

- ChemicalBook. (n.d.). 3-Bromophenol(591-20-8) 1H NMR.

- Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.

- PubMed. (2000, October).

- RSC Publishing. (2022, November 22).

- University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods.

- PubMed. (2012). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine)

- eGyanKosh. (n.d.).

- ResearchGate. (n.d.). Synthesis of 2,6-diaryl-4-piperidones and....

- YouTube. (2020, March 31). 2D NMR Introduction.

- Scribd. (n.d.). 2D-NMR COSY Spectroscopy Guide.

- ResearchGate. (n.d.). Structures of thalidomide and its N-alkyl analogs.

- UCSB Chemistry and Biochemistry. (2012, April 19). 2D NMR Spectrum Processing with Mnova.

- YouTube. (2025, August 12). What Is HMBC NMR? - Chemistry For Everyone.

- National Institutes of Health. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition.

- ResearchGate. (n.d.).

- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

- University of California, Los Angeles. (n.d.).

- ResearchGate. (n.d.).

- National Institutes of Health. (n.d.).

- ACS Combinatorial Science. (n.d.). Solid-Phase Synthesis of Thalidomide and Its Analogues.

- American Chemical Society. (2025, December 15).

- CEITEC. (n.d.).

- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- National Institutes of Health. (2024, November 17).

- ResearchGate. (n.d.). FT-IR spectra of the thiol-functionalized norbornene dicarboximide monomers.

- National Institutes of Health. (n.d.).

- University College London. (n.d.). Chemical shifts.

- PubMed. (2008, June). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).

- ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- National Institutes of Health. (n.d.). (3-Bromophenyl)boronic acid | C6H6BBrO2 | CID 2734318 - PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. scribd.com [scribd.com]

- 5. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. jchps.com [jchps.com]

- 8. users.ox.ac.uk [users.ox.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. emerypharma.com [emerypharma.com]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. nmr.ceitec.cz [nmr.ceitec.cz]

An In-Depth Technical Guide to Aryl-Substituted Piperidine-2,6-diones: Nomenclature, Synthesis, and Therapeutic Potential as Cereblon E3 Ligase Modulators

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of aryl-substituted piperidine-2,6-diones, a class of compounds of significant interest in modern drug discovery. While focusing on the core chemical features, synthetic strategies, and biological context, this document will use the readily available information on the para-substituted isomer, 3-(4-bromophenyl)piperidine-2,6-dione , as a primary exemplar to discuss the broader class, including the specifically requested, though less documented, meta-isomer, 4-(3-bromophenyl)piperidine-2,6-dione .

Nomenclature and Structural Elucidation

The nomenclature of substituted piperidine-2,6-diones can be ambiguous without a clear understanding of IUPAC conventions. The piperidine ring is a six-membered heterocycle with a nitrogen atom, which is designated as position 1. The numbering proceeds around the ring to give the carbonyl carbons the lowest possible locants, which in this case are positions 2 and 6. Consequently, the aryl substituent is located at either the 3- or 4-position.

The compound of interest, 4-(3-bromophenyl)piperidine-2,6-dione , specifies that the bromophenyl group is attached to the 4-position of the piperidine-2,6-dione ring, and the bromine atom is at the 3-position of the phenyl ring.

It is crucial to distinguish this from its isomers, such as:

-

3-(3-bromophenyl)piperidine-2,6-dione : The bromophenyl group is at the 3-position of the piperidine ring.

-

3-(4-bromophenyl)piperidine-2,6-dione : The bromophenyl group is at the 3-position of the piperidine ring, with the bromine at the para position of the phenyl ring. This is a well-documented analog.

For clarity, this guide will primarily reference the documented 3-(4-bromophenyl)piperidine-2,6-dione and extrapolate principles of synthesis and biological activity that are applicable to the broader class of bromophenyl-piperidine-2,6-diones.

Synonyms for the broader class of aryl-piperidinediones include:

-

Glutarimide analogs

-

Substituted 2,6-piperidinediones

Physicochemical Properties

| Property | Predicted/Inferred Value | Source |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [1] |

| Molecular Weight | 268.11 g/mol | [1] |

| Appearance | Likely a solid at room temperature | [2] |

| Purity (typical for commercial samples) | >98% | [2] |

| Storage Conditions | Store at room temperature or under inert atmosphere, in a freezer at -20°C for long-term stability. | [3] |

Synthesis of Aryl-Piperidine-2,6-diones

The synthesis of 3-aryl-piperidine-2,6-diones is a topic of significant interest due to their application as ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a key component in targeted protein degradation technologies like PROTACs (Proteolysis Targeting Chimeras).[4][5] General strategies often involve the construction of the glutarimide ring.

A practical and scalable approach for the synthesis of α-substituted piperidine-2,6-diones involves a Michael addition followed by an intramolecular imidation cascade.[6][7] This method utilizes readily available substituted methyl acetates and acrylamides and proceeds under transition-metal-free conditions.[6][7]

A plausible synthetic route for a 3-aryl-piperidine-2,6-dione is outlined below:

Caption: Generalized synthesis of a 3-aryl-piperidine-2,6-dione.

Experimental Protocol (General, adapted from literature for similar compounds): [6][7]

-

To a solution of the appropriate substituted methyl acetate (e.g., methyl 2-(3-bromophenyl)acetate) in a suitable solvent (e.g., DMF), add acrylamide.

-

Cool the reaction mixture to a reduced temperature (e.g., -20°C).

-

Slowly add a strong base, such as potassium tert-butoxide (KOtBu).

-

Allow the reaction to proceed at a controlled temperature for a specified duration.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Purify the crude product using column chromatography to yield the desired substituted piperidine-2,6-dione.

This methodology has been shown to be scalable and tolerates a variety of functional groups on the aryl ring.[6][7]

Biological Context: Cereblon E3 Ligase Modulation

Aryl-substituted piperidine-2,6-diones, particularly those with a glutarimide core, are of immense interest in drug development due to their ability to act as Cereblon (CRBN) E3 ligase modulators.[4][8] This class of molecules includes the well-known immunomodulatory drugs (IMiDs) such as thalidomide and its analogs, lenalidomide and pomalidomide.[9][10]

Mechanism of Action:

These compounds function as "molecular glues" by binding to Cereblon, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[4][8] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neo-substrate" proteins that would not normally be targeted by this ligase.[4]

Caption: Mechanism of action of aryl-piperidine-2,6-diones as Cereblon modulators.

The specific neo-substrates targeted for degradation depend on the precise chemical structure of the molecular glue. For many thalidomide analogs, key targets include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of certain cancer cells, particularly in multiple myeloma.[9][10]

Therapeutic Applications and Future Directions

The ability to induce the degradation of previously "undruggable" proteins has opened up new therapeutic avenues. The development of novel aryl-piperidine-2,6-diones and other Cereblon ligands is a highly active area of research with potential applications in:

-

Oncology: Targeting cancer-driving transcription factors and other proteins.[9][10][11]

-

Immunology and Inflammation: Modulating the activity of immune cells by degrading key signaling proteins.[9]

-

Neurodegenerative Diseases: Clearing pathogenic protein aggregates.[12]

The position of the bromo substituent on the phenyl ring, as in the case of 4-(3-bromophenyl)piperidine-2,6-dione versus its isomers, can significantly impact the binding affinity to Cereblon and the subsequent recruitment of neo-substrates. This highlights the importance of synthesizing and evaluating a diverse range of analogs to optimize potency and selectivity for desired therapeutic outcomes.

Conclusion

While specific experimental data for 4-(3-bromo-phenyl)-piperidine-2,6-dione remains elusive in publicly accessible literature, the principles governing the synthesis and biological activity of the broader class of aryl-substituted piperidine-2,6-diones are well-established. These compounds represent a critical scaffold for the development of novel therapeutics that function through the targeted degradation of disease-causing proteins. The synthetic methodologies outlined provide a clear path for the preparation of this and other analogs, enabling further investigation into their potential as Cereblon E3 ligase modulators. Continued exploration of the structure-activity relationships within this chemical class holds significant promise for the future of drug discovery.

References

-

Villemure, E., Wang, Y., et al. (2024). Tactics and Strategies for the Synthesis of Cereblon Ligands. Synthesis. [Link][4][8]

-

Foley, C. A., et al. (2019). Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development. Organic & Biomolecular Chemistry, 17(25), 6175-6179. [Link][13]

-

Ibrahim, M. A. A., et al. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Advances, 12(50), 32363-32383. [Link][14]

-

Abdel-Ghani, T. M., et al. (2021). Design, synthesis, and biological evaluation of new challenging thalidomide analogs as potential anticancer immunomodulatory agents. Archiv der Pharmazie, 354(9), e2100121. [Link][9][10]

-

De Vita, D., et al. (2020). Simple Thalidomide Analogs in Melanoma: Synthesis and Biological Activity. Molecules, 25(23), 5723. [Link][11]

-

Queiroz, M. A. F., et al. (2022). Design, synthesis, and biological evaluation of new thalidomide–donepezil hybrids as neuroprotective agents targeting cholinesterases and neuroinflammation. RSC Medicinal Chemistry, 13(10), 1225-1237. [Link][12]

-

Li, J., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal, 18(11), e202300191. [Link][6]

-

ResearchGate. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Retrieved from [Link][7]

-

Preclinical Research CRO. (n.d.). CAS 1267337-47-2 3-(4-bromophenyl)piperidine-2,6-dione. Retrieved from [Link][15]

Sources

- 1. 1267337-47-2 CAS Manufactory [m.chemicalbook.com]

- 2. 3-(4-BROMOPHENYL)PIPERIDINE-2,6-DIONE | CymitQuimica [cymitquimica.com]

- 3. 1267337-47-2|3-(4-Bromophenyl)piperidine-2,6-dione|BLD Pharm [bldpharm.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Cereblon ligands and functionalized intermediates - Enamine [enamine.net]

- 6. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Design, synthesis, and biological evaluation of new challenging thalidomide analogs as potential anticancer immunomodulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and biological evaluation of new thalidomide–donepezil hybrids as neuroprotective agents targeting cholinesterases and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. alfa-labotrial.com [alfa-labotrial.com]

4-(3-bromo-phenyl)-piperidine-2,6-dione mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(3-bromo-phenyl)-piperidine-2,6-dione

Abstract

This guide provides a comprehensive technical overview of the putative mechanism of action of 4-(3-bromo-phenyl)-piperidine-2,6-dione, a novel compound belonging to the glutarimide chemical class. Based on its structural analogy to well-characterized immunomodulatory drugs (IMiDs) such as thalidomide and lenalidomide, this document outlines the hypothesized molecular mechanism centered on the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex. We will delve into the concept of "molecular glues" and the subsequent ubiquitination and proteasomal degradation of specific target proteins, or "neosubstrates." This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for the experimental validation of this compound's mechanism of action, from initial binding studies to functional cellular assays.

Introduction

The Rise of Targeted Protein Degradation and Molecular Glues

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Unlike traditional inhibitors that block the activity of a protein, degraders eliminate the target protein entirely. One fascinating class of protein degraders is "molecular glues," small molecules that induce an interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Introducing 4-(3-bromo-phenyl)-piperidine-2,6-dione: A Novel Glutarimide Derivative

4-(3-bromo-phenyl)-piperidine-2,6-dione is a small molecule featuring a piperidine-2,6-dione core, a structure characteristic of the glutarimide family. While specific literature on this particular compound is sparse, its chemical architecture strongly suggests a mechanism of action convergent with that of other well-known glutarimide-containing drugs.

Structural Analogy to Thalidomide and Lenalidomide

The foundational understanding of glutarimide-based molecular glues comes from the study of thalidomide and its more potent analogs, lenalidomide and pomalidomide. These drugs are known to exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4A-DDB1-CRBN-RBX1 (CRL4CRBN) E3 ubiquitin ligase complex. This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment of specific "neosubstrate" proteins, which are then targeted for degradation. The structural similarities between 4-(3-bromo-phenyl)-piperidine-2,6-dione and these established IMiDs form the basis of its hypothesized mechanism of action.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The Cereblon (CRBN) E3 Ubiquitin Ligase Complex: The Primary Target

The central hypothesis is that 4-(3-bromo-phenyl)-piperidine-2,6-dione directly engages the CRL4CRBN E3 ubiquitin ligase complex. CRBN itself contains a thalidomide-binding domain (TBD) that accommodates the glutarimide moiety of IMiDs. The interaction is typically of moderate affinity and is crucial for initiating the downstream cascade of events.

Molecular Glue Hypothesis: Bridging CRBN and Neosubstrates

Upon binding to CRBN, 4-(3-bromo-phenyl)-piperidine-2,6-dione is predicted to act as a "molecular glue," creating a novel protein-protein interaction surface. This new surface facilitates the recruitment of specific neosubstrates to the CRL4CRBN complex. The identity of these neosubstrates is determined by the chemical structure of the molecular glue. For instance, lenalidomide is known to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells, while having a lesser effect on the casein kinase 1 alpha (CK1α).

Caption: Hypothesized mechanism of action for 4-(3-bromo-phenyl)-piperidine-2,6-dione.

Structural Determinants of Binding and Neosubstrate Specificity

The specificity of which neosubstrates are degraded is dictated by the chemical structure of the molecular glue. The 3-bromo-phenyl moiety of 4-(3-bromo-phenyl)-piperidine-2,6-dione is the key structural feature that will determine its unique neosubstrate profile. This substituent will interact with both CRBN and the neosubstrate, and subtle changes in this part of the molecule can dramatically alter the degradation profile.

Elucidating the Mechanism: Key Experimental Workflows

To validate the hypothesized mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a roadmap for this characterization.

In Vitro Binding Assays to Confirm CRBN Engagement

The initial step is to confirm direct binding of the compound to the CRBN protein.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).

Experimental Protocol:

-

Protein Preparation: Express and purify recombinant human CRBN-DDB1 protein complex. Ensure high purity (>95%) and proper folding.

-

Sample Preparation: Dialyze the protein into the desired assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Dissolve 4-(3-bromo-phenyl)-piperidine-2,6-dione in the same buffer, using a minimal amount of DMSO if necessary (ensure final DMSO concentration is matched in both protein and ligand solutions).

-

ITC Experiment:

-

Load the protein solution (e.g., 20 µM) into the sample cell of the ITC instrument.

-

Load the compound solution (e.g., 200 µM) into the injection syringe.

-

Perform a series of injections (e.g., 2 µL each) of the compound into the protein solution at a constant temperature (e.g., 25 °C).

-

-

Data Analysis: Integrate the raw data to obtain the heat change per injection. Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD).

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Experimental Protocol:

-

Chip Preparation: Covalently immobilize recombinant CRBN-DDB1 onto a carboxymethylated dextran (CM5) sensor chip using standard amine coupling chemistry.

-

Binding Analysis:

-

Flow a series of concentrations of 4-(3-bromo-phenyl)-piperidine-2,6-dione in running buffer (e.g., HBS-EP+) over the sensor chip surface.

-

Include a reference flow cell without immobilized protein to subtract non-specific binding.

-

-

Data Analysis: Measure the association (kon) and dissociation (koff) rates. Calculate the equilibrium dissociation constant (KD = koff/kon).

Caption: Experimental workflow for characterizing the mechanism of action.

Identification of Neosubstrates

Once CRBN binding is confirmed, the next critical step is to identify the proteins that are degraded in a compound-dependent manner.

Quantitative proteomics allows for the unbiased, global identification and quantification of protein degradation events.

Experimental Protocol:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a multiple myeloma cell line like MM.1S) and treat with either vehicle (DMSO) or varying concentrations of 4-(3-bromo-phenyl)-piperidine-2,6-dione for a defined period (e.g., 6-24 hours).

-

Cell Lysis and Protein Digestion: Harvest the cells, lyse them, and digest the proteins into peptides using trypsin.

-

Tandem Mass Tag (TMT) Labeling: Label the peptide samples from each condition with a different TMT isobaric tag.

-

LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment conditions. Proteins that show a significant decrease in abundance in the compound-treated samples are potential neosubstrates.

Validating Neosubstrate Degradation

The results from the proteomics experiment must be validated using orthogonal methods.

Western blotting is a standard technique to confirm the degradation of specific proteins.

Experimental Protocol:

-

Cell Treatment and Lysis: Treat cells as in the proteomics experiment. Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the candidate neosubstrates identified in the proteomics screen. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to confirm protein degradation.

For intracellular proteins, flow cytometry can provide a quantitative measure of protein levels on a single-cell basis.

Experimental Protocol:

-

Cell Treatment: Treat cells with the compound as previously described.

-

Fixation and Permeabilization: Fix and permeabilize the cells to allow antibodies to access intracellular targets.

-

Staining: Stain the cells with a fluorescently conjugated primary antibody against the neosubstrate of interest.

-

Analysis: Analyze the cells by flow cytometry to measure the mean fluorescence intensity, which corresponds to the protein level.

Cellular Phenotypic Assays

The final step is to correlate the degradation of neosubstrates with a cellular phenotype.

These assays measure the effect of the compound on cell viability and proliferation.

Experimental Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Treat the cells with a serial dilution of 4-(3-bromo-phenyl)-piperidine-2,6-dione.

-

Assay: After a defined incubation period (e.g., 72 hours), perform the viability assay according to the manufacturer's instructions (e.g., add MTT reagent and measure absorbance, or add CellTiter-Glo reagent and measure luminescence).

-

Data Analysis: Plot the cell viability as a function of compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Downstream Signaling and Therapeutic Implications

Pathway Analysis of Degraded Neosubstrates

The list of validated neosubstrates from the proteomics experiment can be subjected to bioinformatic pathway analysis. This can reveal the cellular pathways that are most affected by the compound's activity and provide insights into its potential therapeutic applications.

Potential Therapeutic Applications

The therapeutic utility of 4-(3-bromo-phenyl)-piperidine-2,6-dione will depend on its neosubstrate profile. If it induces the degradation of key oncogenic proteins, it could have applications in oncology. If it targets proteins involved in inflammatory signaling, it could be explored for the treatment of autoimmune diseases.

Conclusion and Future Directions

4-(3-bromo-phenyl)-piperidine-2,6-dione is a promising compound that likely functions as a molecular glue by hijacking the CRL4CRBN E3 ubiquitin ligase complex. The experimental roadmap outlined in this guide provides a clear path to confirming its mechanism of action, from initial target engagement to the identification and validation of its neosubstrates, and ultimately to understanding its functional consequences in a cellular context. Future work should focus on elucidating the co-crystal structure of the compound in complex with CRBN and a neosubstrate to provide a detailed atomic-level understanding of its mechanism.

References

-

Title: The new frontier of targeted protein degradation: A focus on PROTACs and molecular glues Source: MedChemComm URL: [Link]

-

Title: The Cereblon-binding agents thalidomide, lenalidomide, and pomalidomide have a pleiotropic effect on the multiple myeloma-bone marrow cross-talk Source: Frontiers in Oncology URL: [Link]

-

Title: New-generation immunomodulatory drugs (IMiDs) in the treatment of multiple myeloma Source: Expert Review of Hematology URL: [Link]

-

Title: Lenalidomide-induced degradation of IKZF1 and IKZF3 in multiple myeloma cells is mediated by CRBN Source: Blood Cancer Journal URL: [Link]

-

Title: Targeted Protein Degradation: from Chemical Biology to Drug Discovery Source: Cell Chemical Biology URL: [Link]

An In-depth Technical Guide to 4-(3-Bromo-phenyl)-piperidine-2,6-dione as a Cereblon E3 Ligase Modulator

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of targeted protein degradation (TPD) has marked a paradigm shift in drug discovery, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this revolution are heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs), which leverage the cell's own ubiquitin-proteasome system (UPS) for this purpose.[1][2] A critical component of any PROTAC is its ability to recruit an E3 ubiquitin ligase. Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ligase 4 (CRL4) complex, has emerged as one of the most widely utilized E3 ligases in PROTAC design.[1][3] This is largely due to the well-understood and drug-like nature of its small molecule ligands, derived from the thalidomide family of immunomodulatory drugs (IMiDs).[4]

This technical guide provides an in-depth exploration of 4-(3-Bromo-phenyl)-piperidine-2,6-dione , a key chemical scaffold that serves as a potent CRBN ligand. We will dissect its mechanism of action, its strategic importance in PROTAC design, and provide detailed, field-tested protocols for its synthesis and application in validating novel protein degraders. This document is structured to serve as a practical resource for researchers aiming to design, synthesize, and evaluate CRBN-recruiting PROTACs.

The Dawn of Targeted Protein Degradation: The Role of Cereblon

The ubiquitin-proteasome system is the primary cellular machinery for protein homeostasis, identifying and degrading misfolded or no-longer-needed proteins. PROTACs are ingeniously designed molecules that co-opt this system.[5] They are composed of three parts: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2][5] By forming a ternary complex between the POI and the E3 ligase, the PROTAC induces the transfer of ubiquitin to the POI, marking it for destruction by the proteasome.[5]

The CRL4CRBN E3 ligase complex is a cornerstone of this technology.[6][7] It is composed of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and the substrate receptor Cereblon (CRBN).[8][9][10] Small molecules like thalidomide and its derivatives bind directly to CRBN, altering its substrate specificity.[4][8][11] This mechanism can be harnessed to bring new "neosubstrates"—the target proteins—to the ligase for degradation.

4-(3-Bromo-phenyl)-piperidine-2,6-dione: A Privileged Scaffold

Chemical Structure and Rationale

The molecule 4-(3-Bromo-phenyl)-piperidine-2,6-dione is a derivative of the glutarimide ring structure common to all IMiDs. This ring is the essential pharmacophore for CRBN binding. It slots into a hydrophobic pocket on the surface of CRBN, anchored by key interactions.[9][12] The 3-bromophenyl group serves a critical and strategic purpose: the bromine atom provides a versatile chemical handle for synthetic elaboration, typically via palladium-catalyzed cross-coupling reactions. This allows for the straightforward attachment of various linkers, which are then connected to a ligand for the target protein, completing the PROTAC structure.

| Property | Value | Source |

| IUPAC Name | 4-(3-bromophenyl)piperidine-2,6-dione | --- |

| Molecular Formula | C₁₁H₁₀BrNO₂ | --- |

| Molecular Weight | 272.11 g/mol | --- |

| Appearance | White to off-white solid | --- |

| Solubility | Soluble in DMSO, DMF | --- |

Mechanism of CRBN Engagement

Structural biology has provided a clear picture of how glutarimide-based ligands interact with CRBN. The ligand binds within a hydrophobic pocket formed by three conserved tryptophan residues.[12] The glutarimide ring is critical for this interaction. The specificity of IMiDs and their derivatives arises from the moiety attached to the glutarimide ring, which modulates the surface of CRBN available for neosubstrate binding.[13][14] In the context of a PROTAC, the rest of the molecule (linker and POI ligand) is oriented away from the CRBN surface to facilitate the recruitment of the target protein.

Synthesis and Application in PROTAC Development

The true utility of 4-(3-Bromo-phenyl)-piperidine-2,6-dione lies in its role as a foundational building block for PROTAC synthesis.

General Synthesis of the CRBN Ligand Core

The synthesis of substituted piperidine-2,6-diones can be achieved through several established chemical routes.[15] A common approach involves the cyclization of appropriately substituted glutaric acid derivatives or related precursors. For PROTAC synthesis, the key is the strategic installation of the bromophenyl moiety, which serves as the point of linker attachment.

Workflow: From CRBN Ligand to Functional PROTAC

The creation of a functional PROTAC is a multi-step process that requires careful chemical synthesis and rigorous biological validation.

Essential Experimental Protocols

The following protocols provide a self-validating system to confirm the function of a PROTAC synthesized using 4-(3-Bromo-phenyl)-piperidine-2,6-dione.

Protocol 1: Confirmation of Target Degradation via Western Blot

Causality: This is the primary and most direct method to determine if the synthesized PROTAC successfully induces the degradation of the target protein. A reduction in the protein band intensity upon treatment demonstrates efficacy.

Methodology:

-

Cell Culture: Plate the relevant cell line (e.g., a line endogenously expressing the POI) in 6-well plates and grow to 70-80% confluency.

-

Treatment: Treat cells with a dose-response curve of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (typically 4-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody specific to the POI overnight at 4°C.

-

Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control for each concentration.

Protocol 2: Mechanistic Validation with Proteasome Inhibition

Causality: This experiment is crucial to prove that the observed protein degradation is dependent on the proteasome, which is the intended mechanism of action for a PROTAC. If the PROTAC-induced degradation is rescued by a proteasome inhibitor, it confirms the mechanism.

Methodology:

-

Cell Culture and Treatment: Plate cells as described in Protocol 1.

-

Co-treatment:

-

Prepare four treatment groups:

-

Vehicle Control (DMSO)

-

PROTAC (at a concentration known to cause significant degradation, e.g., 10x DC₅₀)

-

Proteasome Inhibitor (e.g., 10 µM MG132 or 100 nM Carfilzomib)

-

PROTAC + Proteasome Inhibitor

-

-

Pre-treat the cells in group 4 with the proteasome inhibitor for 1-2 hours before adding the PROTAC.

-

-

Incubation: Incubate for the same duration as the initial degradation experiment (e.g., 4-24 hours).

-

Lysis and Western Blot: Follow steps 3-8 from Protocol 1.

-

Analysis: Compare the POI protein levels across the four groups. A successful experiment will show that the protein level in the co-treatment group (4) is significantly higher than in the PROTAC-only group (2) and is comparable to the vehicle control group (1).

Data Presentation and Interpretation

Table 2: Example Degradation Data for a Hypothetical BRD4 PROTAC

| PROTAC Concentration | % BRD4 Remaining (Normalized to Vehicle) |

| Vehicle (DMSO) | 100% |

| 1 nM | 85% |

| 10 nM | 48% |

| 100 nM | 15% |

| 1 µM | 8% |

| 10 µM | 12% (Hook Effect) |

| Calculated DC₅₀ | ~11 nM |

| Observed Dₘₐₓ | ~92% Degradation |

Note: The "Hook Effect" is a phenomenon sometimes observed at high PROTAC concentrations where the formation of unproductive binary complexes (POI-PROTAC or CRBN-PROTAC) outcompetes the formation of the productive ternary complex, leading to reduced degradation.[5]

Advanced Considerations

-

Pharmacokinetics and Disposition: The physicochemical properties of the CRBN modulator, including its lipophilicity and metabolic stability, significantly influence the overall pharmacokinetic profile of the final PROTAC molecule.[16][17]

-

Off-Target Effects: While highly effective, CRBN-based PROTACs can sometimes induce the degradation of endogenous CRBN neosubstrates, such as the transcription factors IKZF1 and IKZF3.[17] It is essential to profile for these off-target effects, for example, using proteomic approaches.

-

Next-Generation Modulators (CELMoDs): The field is rapidly evolving with the development of novel Cereblon E3 Ligase Modulatory Drugs (CELMoDs) like iberdomide and mezigdomide.[6][18][19] These agents often exhibit higher affinity for CRBN and can achieve more profound and rapid degradation of neosubstrates, offering new possibilities for PROTAC design.[11][18]

Conclusion

4-(3-Bromo-phenyl)-piperidine-2,6-dione stands as a cornerstone molecule in the field of targeted protein degradation. Its well-defined interaction with Cereblon and the synthetic versatility afforded by its bromophenyl group make it an invaluable tool for researchers. By providing a reliable anchor to the CRL4CRBN E3 ligase, it enables the rational design and construction of PROTACs against a vast array of previously "undruggable" protein targets. The systematic application of the synthetic strategies and validation protocols outlined in this guide will empower scientists to confidently develop and characterize novel protein degraders, pushing the boundaries of modern therapeutics.

References

-

Scott, J.P. et al. (2024). Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3. Chemical Communications. Available at: [Link]

-

Chen, J. et al. (2025). Development of a Partial Proteolysis Targeting Chimera Library Based on Achiral Cereblon E3 Ligase Ligands and its Application for Bruton's Tyrosine Kinase Degraders. ChemMedChem. Available at: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. cereblon | E3 ubiquitin ligase components. Available at: [Link]

-

Scott, J.P. et al. (2024). Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3. Chemical Communications (RSC Publishing). Available at: [Link]

-

Chen, J. et al. (2025). Development of a Partial Proteolysis Targeting Chimera Library... CiteAb. Available at: [Link]

-

ResearchGate. (n.d.). Structures of cereblon (CRBN)-DDB1-E3 ligase complex. Available at: [Link]

-

Ahmad, I. et al. (2023). Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. Pharmaceuticals. Available at: [Link]

-

Scott, J.D. et al. (2021). Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition. ACS Medicinal Chemistry Letters. Available at: [Link]

-

ResearchGate. (n.d.). Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition | Request PDF. Available at: [Link]

-

van de Donk, N. et al. (2025). Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma. Blood. Available at: [Link]

-

Radocha, J. et al. (2021). Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma. Cancers. Available at: [Link]

-

Scott, J.D. et al. (2021). Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Wikipedia. (n.d.). Cereblon. Available at: [Link]

-

Wikipedia. (n.d.). Cereblon E3 ligase modulator. Available at: [Link]

-

Richardson, P.G. et al. (2024). Mezigdomide-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma. Cancers. Available at: [Link]

-

Richardson, P.G. et al. (2024). Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma. MDPI. Available at: [Link]

-

Gosset. (n.d.). Cereblon E3 Ligase Pathway (null). Available at: [Link]

-

ResearchGate. (n.d.). Plasma Pharmacokinetic Parameters and Statistical Comparison for Single-Dose Iberdomide in Fed and Fasted Healthy Subjects. Available at: [Link]

-

Yang, S. et al. (n.d.). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. NIH. Available at: [Link]

-

Wang, S. et al. (2022). Discovery of potential novel CRBN modulators by virtual screening and bioassay. Journal of Receptors and Signal Transduction. Available at: [Link]

-

Wang, X. et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal. Available at: [Link]

-

IRBM. (n.d.). Biochemical & Cell-based Assays - Biology. Available at: [Link]

-

DASH (Harvard). (2022). Publication: Chemical proteomics and biochemical investigation of chemical degraders that engage cereblon. Available at: [Link]

-

ResearchGate. (n.d.). Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. Available at: [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Available at: [Link]

-

Fischer, E.S. et al. (2015). Structural dynamics of the cereblon ligand binding domain. Structure. Available at: [Link]

- Google Patents. (n.d.). US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position.

-

Corey, V.C. et al. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Available at: [Link]

-

European Patent Office. (2023). PIPERIDINEDIONE DERIVATIVE - EP 4116298 A1. Available at: [Link]

-

Ciulli, A. et al. (n.d.). Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders. PubMed Central. Available at: [Link]

-

Schwalm, M.P. et al. (2018). Chemical Ligand Space of Cereblon. Journal of Medicinal Chemistry. Available at: [Link]

-

Fischer, E.S. et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Available at: [Link]

-

ResearchGate. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. Available at: [Link]

-

Zhang, H. et al. (2020). Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Thomas, L. et al. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Hansen, J.D. et al. (2020). Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma. Journal of Medicinal Chemistry. Available at: [Link]

-

RCSB PDB. (2014). 4CI1: Structure of the DDB1-CRBN E3 ubiquitin ligase bound to thalidomide. Available at: [Link]

-

PubChem. (n.d.). SID 387065615. Available at: [Link]

Sources

- 1. Development of a Partial Proteolysis Targeting Chimera Library Based on Achiral Cereblon E3 Ligase Ligands and its Application for Bruton's Tyrosine Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development of a Partial Proteolysis Targeting Chimera Library... - CiteAb [citeab.com]

- 4. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 5. Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. gosset.ai [gosset.ai]

- 8. cereblon | E3 ubiquitin ligase components | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. researchgate.net [researchgate.net]

- 10. Cereblon - Wikipedia [en.wikipedia.org]

- 11. Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rcsb.org [rcsb.org]

- 15. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mezigdomide-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Spectroscopic Characterization of 4-(3-Bromo-phenyl)-piperidine-2,6-dione: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth analysis of the spectroscopic data for 4-(3-Bromo-phenyl)-piperidine-2,6-dione, a compound of significant interest in medicinal chemistry and drug development. The piperidine-2,6-dione scaffold is a key pharmacophore in a range of therapeutics, most notably as a binder to the E3 ubiquitin ligase cereblon (CRBN), which is central to the mechanism of targeted protein degradation.[1] The strategic placement of a 3-bromophenyl substituent offers a versatile handle for further chemical modification, making this molecule a valuable building block for the synthesis of novel therapeutic agents, including PROteolysis TArgeting Chimeras (PROTACs) and molecular glues.[2][3]

Understanding the precise spectroscopic signature of this molecule is paramount for unambiguous identification, purity assessment, and quality control during synthesis and subsequent applications. This document will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-(3-Bromo-phenyl)-piperidine-2,6-dione, grounded in established spectroscopic principles and data from analogous structures.

The Piperidine-2,6-dione Scaffold: A Privileged Structure in Drug Discovery

The piperidine-2,6-dione ring system, also known as a glutarimide, is a recurring motif in biologically active molecules. Its significance was prominently established with the discovery of thalidomide and its analogs, which modulate the immune system through their interaction with CRBN.[1] More recently, this scaffold has been exploited in the design of novel therapeutics that hijack the ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins. The development of such molecules relies on a modular synthetic approach, where the piperidine-2,6-dione unit serves as the E3 ligase-binding element. The aryl substituent at the 4-position of the piperidine ring plays a crucial role in modulating the binding affinity and selectivity for CRBN, as well as providing a point of attachment for linkers in PROTAC design.[2][3] The bromine atom on the phenyl ring in 4-(3-Bromo-phenyl)-piperidine-2,6-dione is particularly advantageous for synthetic chemists, as it can be readily functionalized using a variety of cross-coupling reactions to generate diverse chemical libraries for structure-activity relationship (SAR) studies.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for 4-(3-Bromo-phenyl)-piperidine-2,6-dione, the following data are predicted based on the analysis of structurally related compounds and established spectroscopic principles. These predictions provide a robust framework for the interpretation of experimentally acquired data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR chemical shifts for 4-(3-Bromo-phenyl)-piperidine-2,6-dione are presented below.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.10 | s | 1H | N-H | The imide proton is expected to be a broad singlet and significantly downfield due to hydrogen bonding and the electron-withdrawing nature of the adjacent carbonyl groups. |

| ~7.65 | t, J ≈ 1.8 Hz | 1H | Ar-H | Aromatic proton ortho to the bromine atom and the piperidinedione substituent. |

| ~7.50 | ddd, J ≈ 7.8, 1.8, 1.0 Hz | 1H | Ar-H | Aromatic proton para to the bromine atom. |

| ~7.35 | t, J ≈ 7.8 Hz | 1H | Ar-H | Aromatic proton meta to the bromine atom and para to the piperidinedione substituent. |

| ~7.30 | ddd, J ≈ 7.8, 1.8, 1.0 Hz | 1H | Ar-H | Aromatic proton ortho to the piperidinedione substituent. |

| ~3.50 | m | 1H | CH (piperidine C4) | The methine proton at the 4-position is coupled to the adjacent methylene protons. |